molecular formula C9H9IN2 B8692686 2-ethyl-3-iodo-2H-indazole

2-ethyl-3-iodo-2H-indazole

カタログ番号: B8692686
分子量: 272.09 g/mol
InChIキー: KYMVLYQDJSPIDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-3-iodo-2H-indazole ( 49572-65-8) is a chemical compound with the molecular formula C 9 H 9 IN 2 and a molecular weight of 272.09 g/mol. This indazole derivative is supplied as a solid with a minimum purity of 95% and should be stored in a cool, dry place under an inert atmosphere. The indazole core is a privileged scaffold in medicinal chemistry and drug discovery . Indazole-based compounds demonstrate a broad spectrum of pharmacological activities, functioning as key pharmacophores in approved therapies and investigational compounds . Notable indazole-derived drugs include pazopanib and axitinib, used as tyrosine kinase inhibitors in oncology, and granisetron, a 5-HT 3 receptor antagonist employed as an antiemetic . The versatility of the indazole ring allows for extensive structural modification, making it a valuable template for developing novel bioactive molecules . As a functionalized indazole, 2-Ethyl-3-iodo-2H-indazole serves as a versatile building block in organic synthesis. The iodine atom at the 3-position is a reactive handle for further chemical transformation, enabling the construction of more complex molecular architectures through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . This makes it a critical intermediate for researchers developing new chemical entities in agrochemical and pharmaceutical research. Handling and Safety: This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for use in foods, cosmetics, or drugs for humans or animals.

特性

分子式

C9H9IN2

分子量

272.09 g/mol

IUPAC名

2-ethyl-3-iodoindazole

InChI

InChI=1S/C9H9IN2/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h3-6H,2H2,1H3

InChIキー

KYMVLYQDJSPIDQ-UHFFFAOYSA-N

正規SMILES

CCN1C(=C2C=CC=CC2=N1)I

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

To contextualize 2-ethyl-3-iodo-2H-indazole, we compare its structural and functional attributes with three related compounds: imidazole derivatives , benzothiazole-indole hybrids , and bromo-substituted imidazo-pyridines .

Structural and Electronic Features

Compound Core Structure Substituents Key Properties
2-Ethyl-3-iodo-2H-indazole Indazole 2-ethyl, 3-iodo High halogen reactivity; potential for metal coordination
Imidazo[4,5-b]pyridine Imidazo-pyridine 5,6-dibromo, 7-methyl Strong coordination with transition metals; bromine enhances electrophilicity
Benzothiazole-indole hybrid Benzothiazole-indole Ethyl cyanoacetate, indole Planar structure; π-π stacking interactions; moderate solubility in acetone
  • Halogen Effects : The iodine substituent in 2-ethyl-3-iodo-2H-indazole offers distinct advantages over bromine (e.g., in imidazo-pyridines). Iodine’s larger atomic radius and lower electronegativity facilitate nucleophilic substitution or Suzuki-Miyaura coupling reactions, whereas bromine derivatives often require harsher conditions .
  • Heterocycle Core : Indazoles exhibit greater aromatic stability compared to imidazoles due to their fused benzene ring. This stability may reduce metabolic degradation in biological systems compared to simpler imidazole derivatives .

Q & A

Q. What are the standard synthetic routes for 2-ethyl-3-iodo-2H-indazole, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Iodination : Reacting a pre-synthesized indazole derivative (e.g., 2-ethyl-2H-indazole) with iodine under controlled conditions. For example, using NaH as a base in THF with iodinating agents (e.g., CH3I) at 0°C to room temperature for 3–12 hours .
  • Purification : Recrystallization from a DMF/acetic acid mixture is effective for isolating high-purity crystals .
  • Validation : Confirm purity via melting point analysis, elemental composition (C, H, N), and spectral techniques (IR, <sup>1</sup>H/<sup>13</sup>C NMR) to verify structural integrity .

Q. Which analytical techniques are critical for characterizing 2-ethyl-3-iodo-2H-indazole?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identify functional groups (e.g., C-I stretch at ~500 cm<sup>-1</sup>) .
  • NMR : <sup>1</sup>H NMR to confirm ethyl group integration (e.g., triplet for CH2CH3) and iodine’s deshielding effects on adjacent protons .
  • Elemental Analysis : Match experimental vs. calculated C/H/N percentages to validate stoichiometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. How can researchers mitigate solubility challenges during biological assays?

  • Methodological Answer :
  • Solvent Optimization : Test dimethyl sulfoxide (DMSO) or ethanol for initial solubility screening. Adjust concentration gradients (e.g., 0.1–10 mM) to avoid precipitation .
  • Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to aqueous buffers for improved dispersion .
  • Control Experiments : Include vehicle-only controls to distinguish solvent effects from compound activity .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of 2-ethyl-3-iodo-2H-indazole under varying conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Catalyst Screening : Test palladium or copper catalysts for efficient iodination .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and intermediate stability .

Q. How does the iodine substituent influence the compound’s bioactivity compared to other halogens?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., Br, Cl derivatives) and compare potency in kinase inhibition or antimicrobial assays .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to assess iodine’s steric/electronic effects on target binding (e.g., kinase active sites) .
  • Pharmacokinetic Profiling : Evaluate iodine’s impact on lipophilicity (logP) and membrane permeability via Caco-2 cell assays .

Q. How should conflicting data on the compound’s mechanism of action be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using independent techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Purity Reassessment : Re-examine compound purity via HPLC-MS to rule out impurities as confounding factors .
  • Dose-Response Curves : Perform EC50/IC50 studies across multiple cell lines to identify context-dependent effects .

Q. What are the best practices for evaluating 2-ethyl-3-iodo-2H-indazole’s stability in long-term storage?

  • Methodological Answer :
  • Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and -80°C, and monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light/Oxygen Sensitivity : Use amber vials and argon/vacuum sealing to prevent photodegradation and oxidation .
  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction conditions, solvent batches, and equipment models meticulously .
  • Data Triangulation : Combine synthetic, analytical, and biological data to build robust conclusions .
  • Ethical Compliance : Adhere to ICMJE standards for chemical safety reporting, including toxicity and disposal protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。